7,2'-Dimethoxyflavone 7,2'-Dimethoxyflavone 7-methoxy-2-(2-methoxyphenyl)-1-benzopyran-4-one is an ether and a member of flavonoids.
Brand Name: Vulcanchem
CAS No.: 62536-78-1
VCID: VC21337188
InChI: InChI=1S/C17H14O4/c1-19-11-7-8-12-14(18)10-17(21-16(12)9-11)13-5-3-4-6-15(13)20-2/h3-10H,1-2H3
SMILES: COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3OC
Molecular Formula: C17H14O4
Molecular Weight: 282.29 g/mol

7,2'-Dimethoxyflavone

CAS No.: 62536-78-1

Cat. No.: VC21337188

Molecular Formula: C17H14O4

Molecular Weight: 282.29 g/mol

* For research use only. Not for human or veterinary use.

7,2'-Dimethoxyflavone - 62536-78-1

CAS No. 62536-78-1
Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
IUPAC Name 7-methoxy-2-(2-methoxyphenyl)chromen-4-one
Standard InChI InChI=1S/C17H14O4/c1-19-11-7-8-12-14(18)10-17(21-16(12)9-11)13-5-3-4-6-15(13)20-2/h3-10H,1-2H3
Standard InChI Key WVWDHKIZBHIGJE-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3OC
Canonical SMILES COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3OC

Chemical Structure and Properties

7,2'-Dimethoxyflavone (C₁₇H₁₄O₄) is characterized by its molecular weight of 282.29 g/mol and consists of a basic flavone skeleton with methoxy groups at the 7 and 2' positions . The compound is also known by alternative chemical names including 7-methoxy-2-(2-methoxyphenyl)chromen-4-one and 7-methoxy-2-(2-methoxyphenyl)-4H-chromen-4-one . The basic structure consists of a benzopyran moiety (chromene) with a ketone at the 4-position, forming the characteristic flavone backbone, with the two methoxy groups providing distinctive chemical properties that differentiate it from other flavonoids .

Physical and Chemical Properties

The physical-chemical properties of 7,2'-Dimethoxyflavone are summarized in the following table:

PropertyValue
Molecular FormulaC₁₇H₁₄O₄
Molecular Weight282.29 g/mol
CAS Number62536-78-1
Chemical ClassificationEther, Flavonoid
IUPAC Name7-methoxy-2-(2-methoxyphenyl)-4H-chromen-4-one
Physical AppearanceTypically a crystalline solid

Methoxyflavones like 7,2'-Dimethoxyflavone generally exhibit enhanced lipophilicity compared to their hydroxylated counterparts, which contributes to improved bioavailability and metabolic stability. This characteristic is particularly important when considering the potential pharmacological applications of these compounds.

Structural Comparison with Other Methoxyflavones

7,2'-Dimethoxyflavone differs from other methoxyflavones primarily in the position of its methoxy groups. While compounds like 5,7-dimethoxyflavone and 7,4'-dimethoxyflavone have been more extensively studied, the 7,2' substitution pattern may confer unique chemical and biological properties to this specific isomer.

Structural Significance

The position of methoxy groups on the flavone skeleton significantly influences the compound's biological activities. Unlike 5,7-dimethoxyflavone, which has shown poor aromatase inhibition with an estimated IC₅₀ of 123 μM, other dimethoxyflavones have demonstrated varied potency in enzyme inhibition . The specific positioning of the 7,2' methoxy groups may influence:

  • Receptor binding capabilities

  • Enzyme interaction specificity

  • Cellular uptake and distribution

  • Metabolic stability and resistance to conjugation

Bioavailability and Metabolism

Methoxylated flavones generally exhibit superior bioavailability compared to their hydroxylated counterparts. Research on related compounds has demonstrated that methylated flavones are more resistant to hepatic metabolism and show enhanced intestinal absorption .

Metabolic Advantages

Studies on various methoxyflavones have revealed important metabolic characteristics that may be relevant to 7,2'-Dimethoxyflavone:

  • Methylated flavones demonstrate high stability against human hepatic metabolism, unlike unmethylated analogs which undergo rapid sulfate and glucuronic acid conjugation .

  • The methoxy groups typically confer greater resistance to first-pass metabolism, potentially allowing for higher circulating levels of the intact compound following oral administration .

  • Enhanced lipophilicity from methoxylation typically improves membrane permeability and intestinal absorption compared to hydroxylated flavones .

Extraction and Analytical Methods

The identification and quantification of methoxyflavones typically employ chromatographic techniques coupled with various detection methods.

Chromatographic Analysis

Gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used analytical techniques for the identification and quantification of methoxyflavones . These methods enable:

  • Separation of complex mixtures containing various flavonoids

  • Identification based on retention times and mass spectra

  • Quantification using calibration curves with appropriate standards

Extraction Techniques

Efficient extraction of methoxyflavones from natural sources typically involves:

  • Solvent extraction using ethanol or methanol, with concentration affecting extraction efficiency

  • Sonication-assisted extraction (SAE), which can significantly reduce extraction time while maintaining extract quality

  • Maceration techniques that, while time-consuming, may yield higher concentrations of target compounds

Research Applications and Future Directions

7,2'-Dimethoxyflavone presents several potential research applications that warrant further investigation.

Structure-Activity Relationship Studies

The unique positioning of methoxy groups in 7,2'-Dimethoxyflavone makes it a valuable compound for structure-activity relationship studies, potentially revealing how specific substitution patterns influence biological activities compared to other methoxyflavone isomers.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator